Cas no 1783980-46-0 (2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine)

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a 2-chlorophenyl substituent. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and agrochemical research. The tetrahydropyrazine moiety enhances solubility and bioavailability, while the chlorophenyl group offers potential for further derivatization. This compound is particularly useful in medicinal chemistry for the synthesis of biologically active molecules, including kinase inhibitors and CNS-targeting agents. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in drug discovery and development processes.
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine structure
1783980-46-0 structure
商品名:2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
CAS番号:1783980-46-0
MF:C12H12ClN3
メガワット:233.696781158447
CID:4823354

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 化学的及び物理的性質

名前と識別子

    • 2-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE
    • 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
    • インチ: 1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2
    • InChIKey: RYLDVAWFVGFCSE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C1C=C2CNCCN2N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 29.8

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM511447-1g
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
1783980-46-0 95%
1g
$956 2022-06-12
Alichem
A099002894-1g
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
1783980-46-0 95%
1g
$1,053.00 2022-04-02

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 関連文献

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazineに関する追加情報

Introduction to 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS No. 1783980-46-0)

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, identified by its Chemical Abstracts Service (CAS) number 1783980-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorophenyl group and the tetrahydropyrazole core imparts unique electronic and steric properties, making it a promising scaffold for drug discovery.

The structure-activity relationship (SAR) of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been extensively studied to understand its potential pharmacological effects. Researchers have explored its interactions with various biological targets, including enzymes and receptors implicated in neurological disorders, inflammation, and cancer. The chlorine substituent on the phenyl ring is particularly noteworthy, as it can modulate the compound's lipophilicity and binding affinity to biological targets.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and metabolic stability for 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, facilitating the design of more effective derivatives. Molecular docking studies have revealed that this compound can interact with proteins such as kinases and transcription factors, suggesting its potential as an inhibitor in therapeutic contexts. The tetrahydropyrazole ring provides a rigid framework that enhances binding specificity, while the chlorophenyl group contributes to hydrophobic interactions.

In the realm of medicinal chemistry, derivatives of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have been synthesized to optimize pharmacokinetic properties. Modifications such as halogenation or alkylation have been explored to enhance bioavailability and reduce off-target effects. These efforts align with the growing emphasis on developing drugs with improved selectivity and reduced toxicity.

The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves multi-step organic reactions starting from readily available precursors. Cyclization reactions are commonly employed to construct the pyrazolopyrazine core, followed by functional group transformations to introduce the chlorophenyl moiety. Advances in green chemistry have also influenced synthetic methodologies, promoting the use of catalytic processes and solvent-free conditions to minimize environmental impact.

Preclinical studies have demonstrated the therapeutic potential of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine in various disease models. Its ability to modulate inflammatory pathways has made it a candidate for treating conditions such as rheumatoid arthritis and neuroinflammation. Additionally, its interaction with growth factor receptors has sparked interest in its role against certain types of cancer. These findings underscore the importance of continued research into this compound's biological effects.

The development of novel pharmaceuticals often relies on high-throughput screening (HTS) techniques to identify bioactive compounds like 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. HTS allows researchers to rapidly test thousands of compounds for their ability to modulate specific biological targets. This approach has been instrumental in uncovering new drug candidates and optimizing existing ones for clinical use.

Regulatory considerations play a crucial role in the translation of laboratory findings into clinical applications. The safety and efficacy of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine must be rigorously evaluated through preclinical and clinical trials before it can be approved for therapeutic use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure that new drugs meet stringent quality standards.

The future direction of research on 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyразине may include exploring its role in precision medicine applications. By understanding genetic and environmental factors that influence drug response, researchers can develop personalized treatments tailored to individual patients' needs。 This approach could enhance the therapeutic efficacy of this compound while minimizing adverse effects。

Collaborative efforts between academia, industry, and regulatory bodies are essential for advancing the development of 2-(2-Chlorophenyl)-4, 5, 6, 7- tetrahydropyразоло [1, 5- A] pyразина。 Such partnerships foster innovation, accelerate research progress, and ensure that new therapies reach patients in need。 The collective expertise of chemists، biologists, clinicians, and regulatory scientists will be critical in translating scientific discoveries into tangible health benefits。

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量